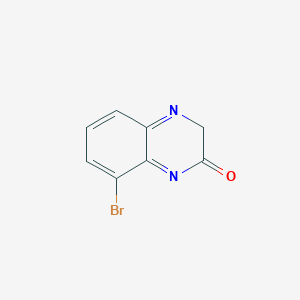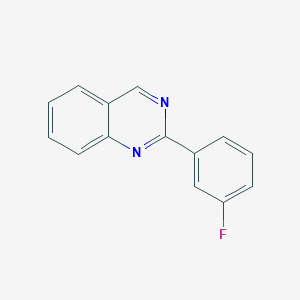
2-Ethyl-2,7,8-trimethylchroman-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2,7,8-trimethylchroman-6-ol is a synthetic derivative of vitamin E, known for its antioxidant properties. This compound is part of the tocochromanol family, which includes tocopherols and tocotrienols, essential for human nutrition and widely studied for their health benefits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2,7,8-trimethylchroman-6-ol typically involves the transglycosylation reaction. One method involves using 2-hydroxymethyl-2,5,7,8-tetramethylchroman-6-ol and maltose in a solution containing dimethyl sulfoxide (DMSO). The reaction is catalyzed by α-glucosidase from Saccharomyces species . The optimal pH for this reaction is 5.5, and the yield increases with the concentration of maltose .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor and verify the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Ethyl-2,7,8-trimethylchroman-6-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives with specific functions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
2-Ethyl-2,7,8-trimethylchroman-6-ol has a wide range of scientific research applications:
Mecanismo De Acción
The primary mechanism of action of 2-Ethyl-2,7,8-trimethylchroman-6-ol is its antioxidant activity. It scavenges free radicals, thereby preventing oxidative damage to cells and tissues. The compound interacts with lipid peroxyl radicals, breaking the chain reaction of lipid peroxidation . This activity is crucial in protecting cellular membranes and other structures from oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
α-Tocopherol: The most active form of vitamin E in humans, known for its potent antioxidant properties.
γ-Tocopherol: Another form of vitamin E, which has unique anti-inflammatory properties.
Trolox: A water-soluble analog of vitamin E, often used as a standard in antioxidant assays.
Uniqueness
2-Ethyl-2,7,8-trimethylchroman-6-ol is unique due to its specific structure, which provides distinct antioxidant properties. Unlike other tocopherols, it has been modified to enhance its solubility and stability, making it more effective in certain applications .
Propiedades
Fórmula molecular |
C14H20O2 |
|---|---|
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
2-ethyl-2,7,8-trimethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C14H20O2/c1-5-14(4)7-6-11-8-12(15)9(2)10(3)13(11)16-14/h8,15H,5-7H2,1-4H3 |
Clave InChI |
CEOXSQIOYUZJMK-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCC2=CC(=C(C(=C2O1)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S,3R)-2,3-Dihydrospiro[indene-1,4'-piperidine]-2,3-diol](/img/structure/B11884163.png)




![8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11884184.png)

![tert-Butyl 7-methylene-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B11884205.png)

![1-(Benzo[D][1,3]dioxol-5-YL)-2,2,2-trifluoroethanol](/img/structure/B11884210.png)




